Propiophenone chemical structure and properties
Propiophenone chemical structure and properties
An In-depth Technical Guide to Propiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiophenone, also known as ethyl phenyl ketone, is an aromatic ketone with the chemical formula C₉H₁₀O.[1] It consists of a phenyl group attached to a propanoyl group.[2] This colorless to pale yellow liquid possesses a characteristic sweet, floral odor and is a key intermediate in various organic syntheses.[3][4] Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a precursor for the synthesis of numerous active pharmaceutical ingredients (APIs).[5][6] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of propiophenone, tailored for a technical audience.
Chemical Structure and Identification
Propiophenone is structurally characterized by a carbonyl group bonded to a phenyl ring and an ethyl group.[3] This arrangement classifies it as an aryl ketone.
| Identifier | Value |
| IUPAC Name | 1-Phenylpropan-1-one[1] |
| CAS Number | 93-55-0[1] |
| Molecular Formula | C₉H₁₀O[1] |
| Molecular Weight | 134.18 g/mol |
| SMILES | CCC(=O)c1ccccc1[1] |
| InChI | InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3[1] |
| Synonyms | Ethyl phenyl ketone, Benzoylethane, Propionylbenzene[1][3] |
Physical and Chemical Properties
Propiophenone is a colorless liquid at room temperature and is insoluble in water but miscible with many organic solvents such as ethanol (B145695) and ether.[1][5]
| Property | Value |
| Appearance | Colorless to pale yellow liquid[3] |
| Melting Point | 18.6 °C (65.5 °F; 291.8 K)[1] |
| Boiling Point | 218 °C (424 °F; 491 K)[1] |
| Density | 1.009 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.526 |
| Flash Point | 87 °C (189 °F)[7] |
| Solubility in Water | Insoluble[1] |
| Vapor Pressure | 1 mmHg at 50 °C |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of propiophenone.
| Spectroscopic Data | Values |
| ¹H NMR (ppm) | δ 1.22 (t, 3H, -CH₃), 2.98 (q, 2H, -CH₂-), 7.45-7.95 (m, 5H, Aromatic Protons)[8] |
| ¹³C NMR (ppm) | δ 8.5 (-CH₃), 31.8 (-CH₂-), 128.1, 128.7, 133.1, 137.0 (Aromatic Carbons), 200.8 (C=O)[8] |
| IR (cm⁻¹) | The infrared spectrum shows a strong absorption band for the carbonyl group (C=O) typically in the range of 1685-1700 cm⁻¹. |
| Mass Spectrometry (m/z) | Key fragments include the molecular ion at m/z 134, and major fragments at m/z 105 (C₆H₅CO⁺) and 77 (C₆H₅⁺).[9] |
Synthesis of Propiophenone
Propiophenone can be synthesized through several methods, with the Friedel-Crafts acylation of benzene (B151609) being a prominent route.[1] Another commercial method involves the ketonization of benzoic acid and propionic acid over a catalyst at high temperatures.[1][10]
Experimental Protocol: Friedel-Crafts Acylation of Benzene
This protocol details the synthesis of propiophenone from benzene and propionyl chloride using an aluminum chloride catalyst.
Materials:
-
Anhydrous benzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), concentrated
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place anhydrous benzene and anhydrous aluminum chloride. The reaction should be conducted under a fume hood.
-
Addition of Acylating Agent: Cool the flask in an ice bath. Slowly add propionyl chloride from the dropping funnel to the stirred mixture. The rate of addition should be controlled to maintain a gentle evolution of HCl gas.
-
Reaction: After the addition is complete, heat the reaction mixture in a water bath to reflux for approximately 30 minutes, or until the evolution of HCl gas ceases.[11]
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid while stirring.[11] This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and again with water.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.[11] Filter to remove the drying agent. Distill the filtrate to remove the excess benzene. The propiophenone is then purified by vacuum distillation.
References
- 1. Propiophenone - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. CAS 93-55-0: Propiophenone | CymitQuimica [cymitquimica.com]
- 4. Propiophenone | 93-55-0 [chemicalbook.com]
- 5. manavchem.com [manavchem.com]
- 6. Propiophenone Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]
- 7. Propiophenone [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. massbank.eu [massbank.eu]
- 10. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
